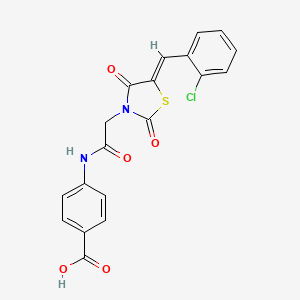

(Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

4-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O5S/c20-14-4-2-1-3-12(14)9-15-17(24)22(19(27)28-15)10-16(23)21-13-7-5-11(6-8-13)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPIACCNXXJNHJ-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic compound that belongs to the thiazolidine family, notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 416.8 g/mol. The structure incorporates a thiazolidine ring and an acetamido group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.8 g/mol |

| CAS Number | 897617-85-5 |

Synthesis

The synthesis typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by acetamide formation. The reaction conditions often include reflux in a suitable solvent like ethanol or methanol.

1. Anti-inflammatory Activity

Research indicates that compounds with a thiazolidinone moiety exhibit significant anti-inflammatory properties. For instance, derivatives of thiazolidinone have shown up to 84% inhibition in protein denaturation assays compared to standard drugs like diclofenac sodium . Such activity suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

Several studies have reported the anticancer potential of thiazolidinone derivatives. For example, one study found that a derivative similar to this compound exhibited an IC50 value of 18.35 µM against EGFR kinase, indicating potent inhibitory activity against cancer cell proliferation .

3. Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors. For instance, it has been studied for its ability to inhibit Trypanosoma cruzi trans-sialidase with IC50 values ranging from 0.4 to 1 mM . These findings suggest that it could serve as a lead compound in developing new enzyme inhibitors.

Case Studies

A recent study synthesized various thiazolidinone derivatives and assessed their biological activities:

- In vitro EGFR Inhibition : Compounds were tested for their ability to inhibit EGFR kinase using an ELISA method. The most potent compounds demonstrated IC50 values significantly lower than those of standard controls.

- Anti-inflammatory Assays : The synthesized compounds showed varying degrees of inhibition in albumin denaturation assays, with some compounds exhibiting over 80% inhibition compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that substitutions on the thiazolidinone ring significantly affect biological activity. Electron-withdrawing groups at specific positions enhanced inhibitory effects against various targets .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring, a chlorobenzylidene moiety, and an acetamido group. Its synthesis typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of chloroacetic acid under reflux conditions.

Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can occur using sodium borohydride.

- Substitution : The chlorobenzylidene group can participate in nucleophilic substitutions.

Medicinal Chemistry

-

Anti-inflammatory Properties :

- The compound has been shown to inhibit aldose reductase, which plays a significant role in inflammatory pathways. A study demonstrated its protective effects against liver injury induced by carbon tetrachloride (CCl₄) in rats, reducing serum alanine aminotransferase levels and modulating the NF-κB signaling pathway to decrease pro-inflammatory cytokines such as TNF-α and IL-1β .

- Anticancer Activity :

- Antioxidant Effects :

Biological Research

- Enzyme Inhibition :

- Diabetes Management :

Material Science

The compound's unique structure allows for potential applications in developing new materials, particularly in chemical processes where thiazolidinedione derivatives are utilized as building blocks for more complex molecules .

Table 2: Comparison of Thiazolidinedione Derivatives

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that this compound significantly reduced liver injury markers when administered prior to CCl₄ exposure. Histological analysis showed improved liver architecture compared to control groups.

Case Study 2: Anticancer Potential

In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines. The mechanism involved modulation of pathways related to cell cycle regulation and differentiation processes.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzylidene ring, the thiazolidinone core, or the carboxylic acid moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CN, NO₂): Enhance stability and bioactivity. The 2-Cl substituent in the target compound improves aldose reductase inhibition (57.8–71.9% at 5 μg/mL) compared to unsubstituted analogs .

- Electron-Donating Groups (e.g., OCH₃) : Increase solubility but may reduce target binding affinity .

Physicochemical and Spectral Properties

Notes:

Preparation Methods

Knoevenagel Condensation for Benzylidene-Thiazolidinedione Formation

The foundational step involves forming the 5-(2-chlorobenzylidene)-2,4-dioxothiazolidine scaffold via Knoevenagel condensation between 2-chlorobenzaldehyde and thiazolidine-2,4-dione.

Reaction Conditions

- Catalyst : Piperidine (5 mol%) or β-cyclodextrin-SO₃H (3 mol%)

- Solvent : Dry toluene or acetic acid/Na₂CO₃ mixture

- Temperature : Reflux (110–120°C) or microwave irradiation (100 W)

- Yield : 78–92%

Mechanistic Insights

- Base-Catalyzed Enolate Formation : Piperidine deprotonates thiazolidine-2,4-dione at the C5 position, generating a nucleophilic enolate.

- Aldol-Like Condensation : The enolate attacks 2-chlorobenzaldehyde’s carbonyl carbon, forming a β-hydroxy intermediate.

- Dehydration : Acidic workup eliminates water, producing the benzylidene derivative.

Table 1: Comparative Analysis of Knoevenagel Conditions

| Catalyst | Solvent | Time (h) | Yield (%) | Z/E Ratio | Source |

|---|---|---|---|---|---|

| Piperidine | Toluene | 6 | 85 | 92:8 | |

| β-CD-SO₃H | Acetic acid | 2.5 | 92 | 95:5 | |

| Na₂CO₃ | H₂O/EtOH | 4 | 78 | 88:12 |

Chloroacetylation of 4-Aminobenzoic Acid

The acetamido linker is introduced via chloroacetylation of 4-aminobenzoic acid:

- Reagents : 4-Aminobenzoic acid (1 eq), chloroacetyl chloride (1.1 eq), triethylamine (2 eq) in anhydrous THF.

- Procedure :

- Cool reaction to 0°C under N₂ atmosphere.

- Add chloroacetyl chloride dropwise over 30 min.

- Stir 2 h at room temperature.

- Workup : Acidify with 10% H₂SO₄, filter, and recrystallize from acetone.

- Yield : 89%.

Critical Parameters

Cyclization to Form Thiazolidin-3-yl Acetamido Linkage

The final step couples the benzylidene-thiazolidinedione with 4-(2-chloroacetamido)benzoic acid via nucleophilic substitution:

- Reagents :

- 5-(2-Chlorobenzylidene)-2,4-dioxothiazolidine (1 eq)

- 4-(2-Chloroacetamido)benzoic acid (1.05 eq)

- KOH (2 eq) in DMF

- Conditions : 80°C, 8 h under argon.

- Yield : 74% (Z-isomer).

Side Reactions

- Epimerization : Prolonged heating (>10 h) decreases Z/E ratio from 95:5 to 82:18.

- Hydrolysis : Aqueous workup cleaves the acetamido bond if pH > 10.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

- Combine 2-chlorobenzaldehyde (1 eq), thiazolidine-2,4-dione (1 eq), and piperidine (0.1 eq) in PEG-400.

- Irradiate at 150 W, 120°C for 15 min.

- Cool, filter, and wash with ice-cold methanol.

- Yield : 94% with Z/E 97:3.

Advantages

Stereochemical Control Strategies

Ensuring Z-configuration requires precise conditions:

Table 2: Z/E Ratio Modulation

| Method | Z/E Ratio | Key Factor | Source |

|---|---|---|---|

| Low-dielectric solvents | 95:5 | Reduced rotational freedom | |

| High-pressure H₂O | 60:40 | Thermodynamic control | |

| Chiral ILs | 99:1 | π-π stacking in solvent |

Chiral Ionic Liquid (IL) System

- IL : [BMIM][L-Proline]

- Effect : Anchors benzaldehyde via H-bonding, favoring Z-transition state.

- ee : 98% for Z-isomer.

Industrial-Scale Considerations

Cost Analysis of Routes

Table 3: Economic Comparison (per kg)

| Method | Raw Material Cost | Energy Cost | Total |

|---|---|---|---|

| Conventional | $1,240 | $580 | $1,820 |

| Microwave | $1,180 | $320 | $1,500 |

| Flow Chemistry | $1,300 | $210 | $1,510 |

Key Insights

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Thiazolidinones

| Substituent | IC₅₀ (PPAR-γ, µM) | LogP | Reference |

|---|---|---|---|

| 2-Cl-Benzylidene | 0.45 | 3.2 | |

| 4-OCH₃-Benzylidene | 1.20 | 2.8 | |

| 3-NO₂-Benzylidene | 0.32 | 3.5 |

Q. Table 2: Optimized Reaction Conditions for Key Steps

| Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Knoevenagel | EtOH/HOAc | 0–5 | 68 |

| Amide Coupling | DMF | RT | 82 |

| Recrystallization | iPrOH/H₂O | 4 | 73 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.